2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-7-4-6-17(11-18)24-23(27)15-30-22-14-29-19(12-21(22)26)13-25-10-9-16-5-2-3-8-20(16)25/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPNOGCBPTZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyran moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
Table 1: Core Structures and Substituents
Key Observations :
- The target compound’s pyran core is distinct from benzothiazole () or thienopyrimidin () backbones, which may confer unique conformational stability.
- Electron-donating groups (e.g., 3-methoxyphenyl) are common in analogues like and , whereas electron-withdrawing groups (e.g., nitro in ) alter electronic profiles .
Key Observations :
- Reflux conditions with catalysts (e.g., acetic acid in ) are common for cyclization or condensation steps .
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectral Data
Key Observations :
Biological Activity
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features an indole moiety, a pyran ring, and an acetamide functional group, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 406.438 g/mol. The structural features enhance its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.438 g/mol |
| Structural Features | Indole, Pyran, Acetamide |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 1.99 |
| Escherichia coli | 3.69 |
| Bacillus subtilis | 3.68 |
The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with Gram-negative strains showing higher sensitivity compared to Gram-positive ones .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity. The following table summarizes its effectiveness against various fungal strains:
Minimum Inhibitory Concentration (MIC) Values for Fungal Strains:
| Fungal Strain | MIC (μM) |
|---|---|
| Candida albicans | 2.31 |
| Aspergillus niger | 3.67 |
| Cryptococcus neoformans | 4.00 |
The antifungal activity was found to vary significantly among different strains, indicating that structural modifications could enhance efficacy against specific pathogens .
Anticancer Activity
The compound's anticancer potential has also been investigated in vitro. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.
Inhibition of Cell Proliferation:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.00 |
| HeLa (Cervical Cancer) | 7.50 |
| A549 (Lung Cancer) | 6.00 |
These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of the compound, demonstrating that modifications in the acetamide group significantly influenced antibacterial activity.
- Antifungal Activity Assessment : Another research project focused on assessing the antifungal properties of the compound against clinical isolates of Candida species, revealing effective inhibition at low concentrations.
Molecular Docking Studies
Molecular docking studies indicate that the compound can effectively bind to target proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis, which are critical pathways for their survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
